

Application Note: Development and Validation of Chamaejasmin-Based Biopesticide Formulations

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Compound of Interest

Compound Name: *Chamaejasmin*

CAS No.: 69618-96-8

Cat. No.: B1198549

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Introduction

Chamaejasmin (C₃₀H₂₂O₁₀) is a biflavonoid compound isolated primarily from the roots of *Stellera chamaejasme* L. (Thymelaeaceae). While traditionally utilized in ethnomedicine, recent investigations have repositioned **chamaejasmin** as a potent botanical insecticide and acaricide. It exhibits significant bioactivity against lepidopteran pests (e.g., *Plutella xylostella*, *Pieris rapae*) and sucking pests (e.g., *Aphis craccivora*).

However, the commercial application of **chamaejasmin** is historically constrained by two physicochemical limitations:

- **Poor Water Solubility:** As a lipophilic biflavonoid, it crystallizes in aqueous environments, reducing bioavailability.
- **Photolability:** The compound is susceptible to UV-degradation in field conditions.

This Application Note provides a validated workflow for isolating **chamaejasmin**, formulating it into a stable Oil-in-Water (O/W) Nanoemulsion to enhance bioavailability, and validating its efficacy via standard bioassays.

Mechanism of Action (MOA)

Understanding the MOA is critical for resistance management and formulation design.

Chamaejasmin acts as a mitochondrial bioenergetics disruptor and a midgut epithelium lysing agent.

Primary Pathway: Mitochondrial Inhibition

Chamaejasmin penetrates the insect cuticle and targets the mitochondrial electron transport chain (ETC).

- Site of Action: It inhibits Complex I (NADH dehydrogenase) and likely Complex II.
- Cascade: Inhibition blocks electron flow

Proton gradient collapse

ATP synthase failure

Cellular energy depletion

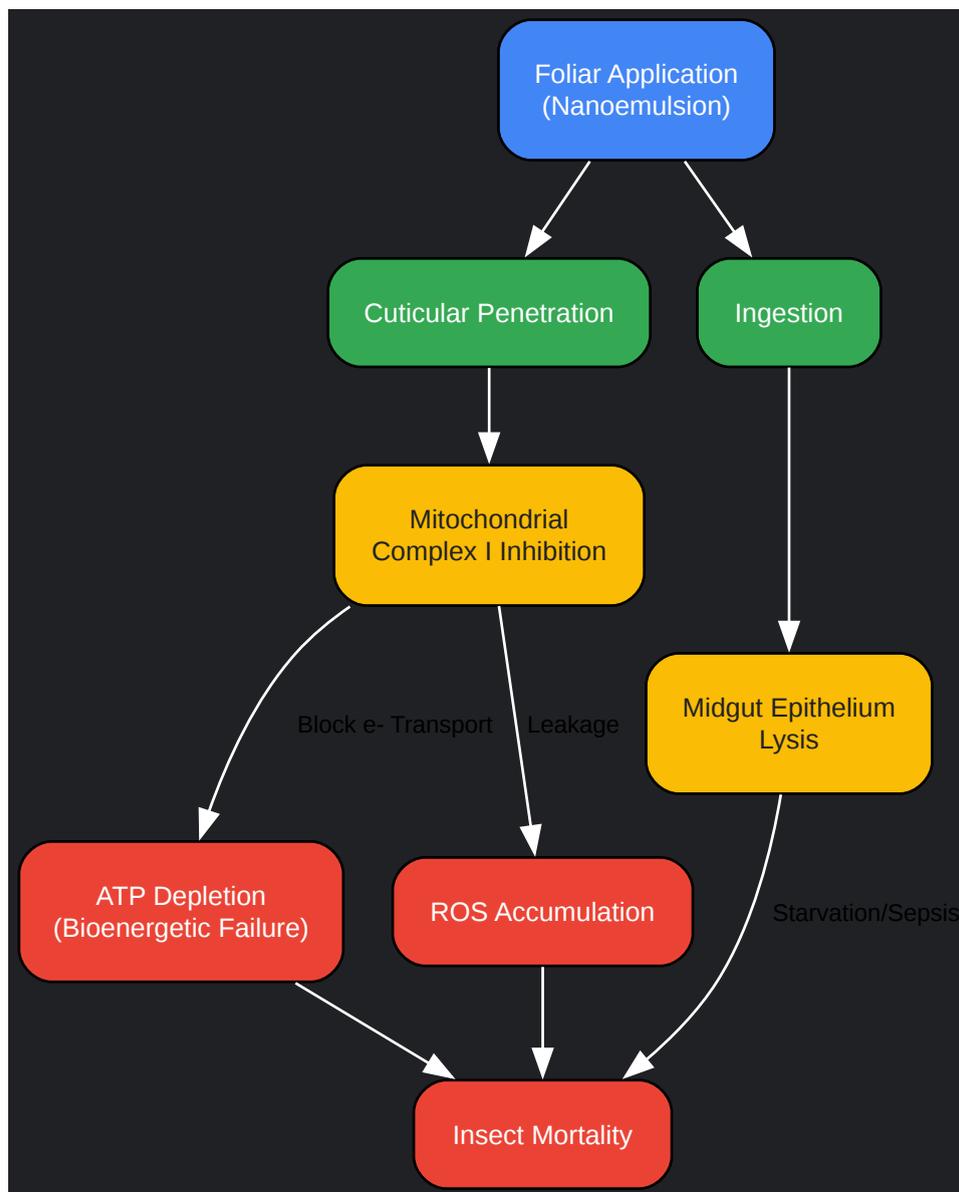
Apoptosis/Necrosis.

Secondary Pathway: Histological Disruption

Upon ingestion, the compound disrupts the columnar cells of the insect midgut, causing vacuolization and lysis, leading to starvation and septicemia.

MOA Visualization

The following diagram illustrates the cascade from application to insect mortality.



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Figure 1: Dual-action mechanism of **Chamaejasmin** involving mitochondrial inhibition and gut disruption.

Protocol 1: Isolation and Enrichment

Objective: To obtain a **chamaejasmin**-rich fraction (>85% purity) suitable for formulation, minimizing the carryover of non-active plant matrix.

Materials:

- *Stellera chamaejasme* root powder (dried, 60 mesh)
- Solvents: Ethanol (95%), Petroleum Ether, Ethyl Acetate
- Stationary Phase: Silica Gel (200–300 mesh)

Workflow:

- Extraction:
 - Macerate 1 kg of root powder in 5 L of 95% Ethanol for 24 hours at room temperature.
 - Ultrasonicate for 45 minutes to maximize yield.
 - Filter and concentrate the supernatant under reduced pressure (Rotary Evaporator, 50°C) to obtain the crude extract.
- Liquid-Liquid Partition (Critical Step):
 - Suspend crude extract in 500 mL distilled water.
 - Wash 1: Partition with Petroleum Ether (1:1 v/v) x 3 times. Discard the organic layer (removes chlorophyll and lipids).
 - Extraction: Partition the aqueous phase with Ethyl Acetate (1:1 v/v) x 3 times.
 - Collect the Ethyl Acetate layer and evaporate to dryness. This is the Flavonoid-Rich Fraction (FRF).
- Purification (Optional for High Purity):
 - Load FRF onto a Silica Gel column.^[1]
 - Elute with Chloroform:Methanol gradient (100:0
80:20).
 - Monitor fractions via TLC; pool fractions containing **chamaejasmin** (R_f ~0.4 in Chloroform:MeOH 9:1).

Protocol 2: Nanoemulsion Formulation[2][3]

Rationale: Pure **chamaejasmin** is crystalline and hydrophobic. A nanoemulsion (particle size <100 nm) increases the specific surface area, improving cuticular penetration and stability.

Formulation Type: Oil-in-Water (O/W) Nanoemulsion.

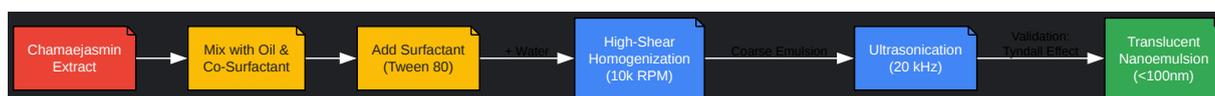
Components:

- Active: **Chamaejasmin** Enriched Fraction (from Protocol 1).
- Oil Phase: Castor Oil or Methyl Oleate (Solvent for the active).
- Surfactant: Tween 80 (Polysorbate 80).
- Co-surfactant: PEG-400 or Ethanol (Reduces interfacial tension).
- Aqueous Phase: Distilled Water.

Step-by-Step Procedure:

- Oil Phase Preparation:
 - Dissolve 5g of **Chamaejasmin** fraction into 15g of Castor Oil.
 - Add 5g of PEG-400. Vortex until completely dissolved.
- Surfactant Addition:
 - Add 10g of Tween 80 to the oil phase. Mix gently at 40°C. This forms the "Organic Concentrate."
- Emulsification:
 - Slowly add the Organic Concentrate to 65mL of Distilled Water under High-Shear Homogenization (Ultra-Turrax) at 10,000 rpm for 5 minutes.
 - Result: A coarse milky emulsion.

- Nano-sizing (The "Self-Validating" Step):
 - Process the coarse emulsion using a Probe Ultrasonicator (20 kHz, 40% amplitude) for 10 minutes in an ice bath (to prevent thermal degradation).
 - Validation: The solution should turn from milky white to translucent/opalescent (Tyndall effect). If it remains milky, particle size is >200nm (failed batch).



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Figure 2: Workflow for generating stable O/W nanoemulsions of **chamaejasmin**.

Protocol 3: Bioassay Validation (Leaf-Dip Method)

Objective: Determine the Median Lethal Concentration (LC50) against *Plutella xylostella* (Diamondback Moth).

Materials:

- 3rd Instar *P. xylostella* larvae (starved for 2 hours pre-test).
- Fresh Cabbage leaf discs (5 cm diameter).
- **Chamaejasmin** Nanoemulsion (serial dilutions).

Procedure:

- Dilution: Prepare 5 concentrations of the nanoemulsion in water (e.g., 6.25, 12.5, 25, 50, 100 mg/L). Use water + surfactant blank as control.
- Dipping: Dip cabbage leaf discs into the test solution for 10 seconds. Air dry on paper towels for 30 minutes.

- Exposure: Place 10 larvae per petri dish containing treated leaves. Replicate 3 times per concentration (n=30).
- Incubation: Maintain at 25±1°C, 65% RH, 16:8 L:D photoperiod.
- Assessment: Record mortality at 24h and 48h. Larvae are considered dead if they fail to move when prodded.
- Analysis: Calculate LC50 using Probit Analysis (SPSS or PoloPlus).

Data Summary: Comparative Efficacy

The following table summarizes expected efficacy ranges based on field-proven literature values for *Stellera* extracts.

Target Pest	Formulation Type	LC50 (24h)	Comparative Potency
Aphis craccivora (Cowpea Aphid)	Soluble Liquid	26.9 mg/L	Moderate (Comparable to Matrine)
Pieris rapae (Cabbage White)	Soluble Liquid	38.6 mg/L	High
Plutella xylostella (DBM)	Nanoemulsion	15 - 25 mg/L*	Very High (Enhanced by nano-delivery)
Tetranychus urticae (Mites)	Ethanol Extract	450 mg/L	Moderate

*Note: Nanoemulsions typically lower the LC50 (increase potency) by 20-30% compared to standard soluble liquids due to better penetration.

Safety and Stability Notes

- Photostability: **Chamaejasmin** degrades under direct UV.

- Recommendation: Add 0.1% Lignin or a UV absorber (e.g., Avobenzone) to the oil phase during formulation to extend field half-life.
- Mammalian Toxicity: While safer than organophosphates, Stelleria extracts are toxic if ingested. Wear PPE (gloves, mask) during handling. The nanoemulsion encapsulation reduces dermal irritation risk.

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